N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide
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Overview
Description
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide moiety linked to a 2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with piperidine under basic conditions.
Attachment of the Ethanediamide Moiety: The intermediate is then reacted with ethylenediamine to form the ethanediamide linkage.
Introduction of the Fluorophenyl Group: Finally, the compound is reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials due to its unique chemical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities and have been studied for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Another class of compounds with similar structural features and biological activities.
Uniqueness
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide stands out due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. This unique feature may contribute to its potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-10-11-17(2)21(15-16)32(30,31)27-14-6-5-7-18(27)12-13-25-22(28)23(29)26-20-9-4-3-8-19(20)24/h3-4,8-11,15,18H,5-7,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFYIAISHCWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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